2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole” can be found in various chemical databases .Chemical Reactions Analysis
Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs. They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole” can be found in various chemical databases .Scientific Research Applications
- Research Findings : Some studies have reported promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Researchers have investigated their effects on specific cancer types, such as prostate cancer and lymphoma .
Anticancer and Antitumor Activity
Antimicrobial Properties
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Piperidine derivatives, which are also part of the compound’s structure, are present in more than twenty classes of pharmaceuticals .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The compound’s interaction with its targets would likely result in changes to the targets’ function, leading to the observed biological effects.
Biochemical Pathways
Given the diverse biological activities of thiazole and piperidine derivatives , it can be inferred that multiple biochemical pathways could be affected. These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth, among others.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
Given the diverse biological activities of thiazole and piperidine derivatives , the compound could potentially exert a range of effects at the molecular and cellular levels. These could potentially include modulation of enzyme activity, alteration of cell signaling pathways, inhibition of microbial growth or viral replication, reduction of inflammation and pain, protection of neurons, and inhibition of tumor growth.
properties
IUPAC Name |
2-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-14-9-10-15(19-20-16-7-3-4-8-17(16)24-19)13-18(14)25(22,23)21-11-5-2-6-12-21/h3-4,7-10,13H,2,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHAOHWCJKCRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole |
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